![molecular formula C16H15N3OS B2932181 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide CAS No. 896678-60-7](/img/structure/B2932181.png)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been designed and synthesized for their potential as potent phosphoinositide 3-kinase (PI3K) inhibitors .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) , which plays a significant role in cell growth, proliferation, differentiation, motility, and survival . The inhibition of PI3K is a promising strategy for cancer therapy, as it can lead to the suppression of tumor growth. The compound’s ability to inhibit PI3K with a nanomolar IC50 value makes it a valuable candidate for anti-cancer drug development.
Antimicrobial Properties
The structural analogs of this compound have demonstrated antimicrobial activities, which could be explored further for the development of new antibiotics . Given the rise of antibiotic-resistant bacteria, novel compounds with antimicrobial properties are of great interest in pharmaceutical research.
Anti-inflammatory Applications
Compounds with the thiazolo[5,4-b]pyridine moiety have been reported to exhibit anti-inflammatory effects . This is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antifungal Uses
The thiazolo[5,4-b]pyridine core structure has been associated with antifungal activity . This application is important in both agriculture, to protect crops from fungal infections, and medicine, to treat fungal infections in humans.
Antitumor Potential
Due to its PI3K inhibitory activity, this compound also has potential applications in antitumor therapies . It could be used to target specific pathways that are overactive in cancer cells, thereby inhibiting their growth and proliferation.
Mechanism of Action
Target of Action
The compound N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide is a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer research .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . The IC50 of a representative compound could reach to 3.6 nm, indicating its potent inhibitory activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The inhibition of PI3K by this compound disrupts the PI3K/AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and increased cell death, particularly in cancer cells where this pathway is often overactive . This makes the compound a potential candidate for cancer treatment.
Future Directions
The future directions of this compound could involve further testing and development as a potential PI3K inhibitor . This could include more comprehensive safety testing, as well as testing in various biological models to better understand its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-3-14(20)18-12-7-4-6-11(10(12)2)15-19-13-8-5-9-17-16(13)21-15/h4-9H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJRPVJSYWXAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2932099.png)
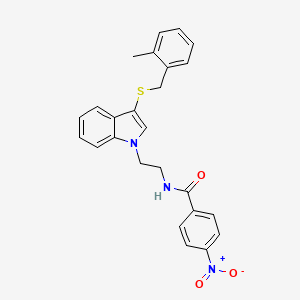
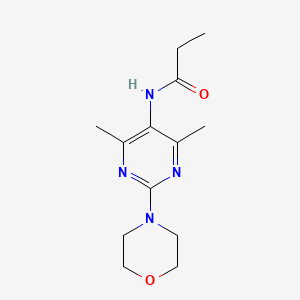
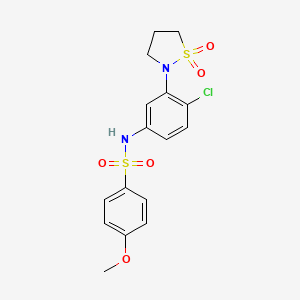
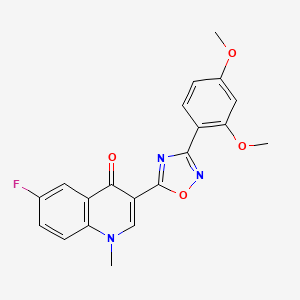
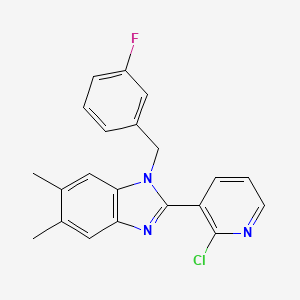
![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)
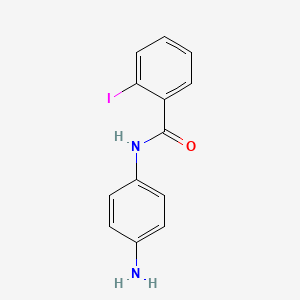
![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)
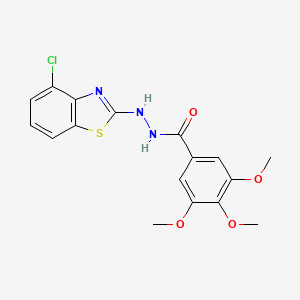
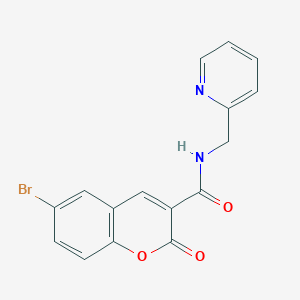
![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)